molecular formula C7H10Cl2N2O B6217503 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride CAS No. 2742661-11-4

5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride

Cat. No. B6217503
CAS RN: 2742661-11-4
M. Wt: 209.1
InChI Key:
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Description

5-Chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride, also known as 5-Cl-6-MMPH, is a synthetic compound widely used in scientific research. It is a versatile compound with numerous applications in various fields of science, such as organic synthesis, medicinal chemistry, and biochemistry. Its unique properties make it an ideal candidate for a wide range of experiments and applications.

Scientific Research Applications

5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of various heterocyclic compounds, such as pyridine, pyrimidine, and pyrrolidine derivatives. It is also used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. Additionally, 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride has been used in a variety of biochemical and physiological studies, such as the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is not completely understood. However, it is believed that the compound binds to certain enzymes and receptors, thus inhibiting their activity. Additionally, 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride has been shown to interact with certain proteins, leading to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride are not well understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can affect the binding of certain receptors, such as the muscarinic acetylcholine receptor. Additionally, 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride has been shown to interact with certain proteins, leading to changes in their structure and activity.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride in lab experiments include its low cost, availability, and versatility. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride in lab experiments. For example, the compound is a strong irritant and can cause skin and eye irritation if not handled properly. Additionally, the compound can be toxic if ingested and should be handled with care.

Future Directions

The potential future directions for 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride are numerous. For example, it could be used in the development of new drugs, such as anti-inflammatory, anti-tumor, and anti-viral agents. Additionally, it could be used in the development of new biochemical and physiological studies, such as the study of enzyme inhibition and receptor binding. Furthermore, it could be used in the development of new synthetic methods, such as the synthesis of heterocyclic compounds. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride is a multi-step process involving the reaction of pyridine with chloroform to form 5-chloro-2-methylpyridine, followed by the reaction of the 5-chloro-2-methylpyridine with methoxymethyl chloride to form 5-chloro-6-(methoxymethyl)pyridin-2-amine. The compound is then hydrolyzed with hydrochloric acid to form the hydrochloride salt. The entire synthesis process can be completed in a few hours and requires relatively inexpensive reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride involves the reaction of 5-chloro-2-pyridinamine with formaldehyde and methanol in the presence of hydrochloric acid.", "Starting Materials": [ "5-chloro-2-pyridinamine", "Formaldehyde", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 5-chloro-2-pyridinamine in methanol, add formaldehyde and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain 5-chloro-6-(methoxymethyl)pyridin-2-amine hydrochloride." ] }

CAS RN

2742661-11-4

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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